HLA-A*0201-Restricted MHC Class I Ligand Eluted from Tumor Cells vs. Non-Presented Keratin 8 Fragments
The 226-236 peptide (QLYEEEIRELQ) was identified by mass spectrometry as an MHC class I ligand eluted from Panc-1 and MCF-7 tumor cell surfaces, confirming natural processing and presentation by HLA-A*0201 molecules [1]. In contrast, the conventionally used Keratin 8 peptide 340-365 (QRGELAIKDANAKLSELEAALQRAKQ) is a B-cell epitope recognized by monoclonal antibodies (e.g., TS1) but has not been reported as a naturally processed MHC class I T-cell epitope [2].
| Evidence Dimension | Natural MHC Class I processing and presentation on tumor cells |
|---|---|
| Target Compound Data | QLYEEEIRELQ identified by LC-MS/MS as an MHC class I ligand eluted from Panc-1 (pancreatic) and MCF-7 (breast) cancer cells; total of 131 peptides identified from Panc-1 and 101 from MCF-7 [1] |
| Comparator Or Baseline | Keratin 8 peptide 340-365: B-cell epitope recognized by monoclonal antibodies TS1, 178, 191, 199, 202, 206; MHC class I T-cell epitope presentation not reported. |
| Quantified Difference | Qualitative: MHC class I ligand (226-236) vs. B-cell/antibody epitope (340-365). 226-236 peptide is among 131 tumor-eluted MHC-I peptides; 340-365 peptide is not in tumor MHC-I elution datasets. |
| Conditions | Acid elution at pH 3.0; LC-MS/MS identification; Panc-1 and MCF-7 tumor cell lines [1] |
Why This Matters
For cancer vaccine or CTL epitope research, only the 226-236 peptide provides a validated, naturally processed MHC class I T-cell epitope; antibody epitope peptides like 340-365 are irrelevant for CD8+ T-cell studies.
- [1] Antwi K, Hanavan PD, Myers CE, Ruiz YW, Thompson EJ, Lake DF. Proteomic identification of an MHC-binding peptidome from pancreas and breast cancer cell lines. Mol Immunol. 2009 Sep;46(15):2931-7. PMID: 19615748. View Source
- [2] Epitope specificity of the monoclonal anticytokeratin antibody TS1 (340-365). Immune Epitope Database (IEDB) Reference: PMID 9892182. View Source
